molecular formula C12H14O4 B12639915 Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate CAS No. 921882-87-3

Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate

Cat. No.: B12639915
CAS No.: 921882-87-3
M. Wt: 222.24 g/mol
InChI Key: RLXWPAIKNDQALF-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate ( 921882-87-3) is a high-purity chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound, also known as (2E)-3-(2,4-dihydroxy-6-methylphenyl)-2-propenoic acid ethyl ester, features a defined (2E) stereochemistry and contains multiple phenolic hydroxyl groups that contribute to its potential biochemical properties and research applications . The structural features of this molecule, including its conjugated system and substituted aromatic ring, make it a compound of interest in various pharmaceutical and chemical research areas, particularly in the synthesis of more complex molecules and the study of structure-activity relationships. Researchers utilize this product exclusively for laboratory investigations, and it is strictly designated For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures and storage under appropriate conditions are recommended to maintain compound stability and purity.

Properties

CAS No.

921882-87-3

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O4/c1-3-16-12(15)5-4-10-8(2)6-9(13)7-11(10)14/h4-7,13-14H,3H2,1-2H3

InChI Key

RLXWPAIKNDQALF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate typically involves the esterification of 2,4-dihydroxy-6-methylphenylprop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties:
Research indicates that compounds similar to Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate exhibit antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively, contributing to their potential use as therapeutic agents in oxidative stress-related conditions .

Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as arthritis .

Antimicrobial Activity:
this compound has shown promising antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

Material Science Applications

Polymer Synthesis:
This compound can be utilized in synthesizing polymers with specific properties. Its structure allows it to act as a monomer or a cross-linking agent in polymerization reactions, leading to materials with enhanced mechanical strength and thermal stability. Research has indicated that polymers derived from this compound can be used in coatings and adhesives due to their superior performance characteristics .

Cosmetic Applications

Skin Care Formulations:
this compound is being explored for its potential use in cosmetic formulations, particularly in skin care products. Its antioxidant and anti-inflammatory properties make it a valuable ingredient for formulations aimed at reducing skin aging and improving skin health .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalsAntioxidant, Anti-inflammatory, AntimicrobialDisease prevention, Treatment of infections
Material SciencePolymer synthesisEnhanced mechanical strength and thermal stability
CosmeticsSkin care formulationsReduction of aging signs and improved skin health

Case Studies

Case Study 1: Antioxidant Efficacy
A study investigating the antioxidant capacity of this compound demonstrated its ability to reduce oxidative stress markers in cultured human cells. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups .

Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a natural preservative in food and cosmetic products .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of cinnamate esters are highly dependent on substituent groups. Below is a comparative analysis of Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 2,4-dihydroxy, 6-methyl C₁₂H₁₄O₅* 238.24† Antioxidant potential, hydrogen bonding
Ethyl caffeate (Ethyl 3,4-dihydroxycinnamate) 3,4-dihydroxy C₁₁H₁₂O₄ 208.21 Tyrosinase inhibition, antioxidant
Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate 4-methoxy C₁₂H₁₄O₃ 206.24 Tyrosinase inhibition (22% in extracts)
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate 4-hydroxy C₁₁H₁₂O₃ 192.21 Biomarker in vinegar, weak acidity
Ethyl (E)-3-(2-formylphenyl)prop-2-enoate 2-formyl C₁₂H₁₂O₃ 204.23 Synthetic intermediate

*Calculated based on structural formula; †Estimated based on substituent additions.

Key Observations:

This property may improve interactions with biological targets, such as enzymes .

In contrast, methoxy substituents (e.g., Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate) increase electron density, enhancing resonance stabilization .

Biological Activity: Ethyl caffeate (3,4-dihydroxy substitution) is a known tyrosinase inhibitor, but the 2,4-dihydroxy-6-methyl analog may exhibit altered activity due to differences in hydrogen bonding and steric effects .

Research Findings and Functional Comparisons

Key Insights:
  • Tyrosinase Inhibition: Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate shows significant tyrosinase inhibition, attributed to its electron-rich aromatic system. The target compound’s dihydroxy groups may compete but require validation .
  • Antioxidant Activity : Ethyl caffeate’s 3,4-dihydroxy configuration is optimal for radical scavenging. The 2,4-dihydroxy substitution in the target compound may offer similar or enhanced activity due to adjacent hydroxyl groups .
  • Solubility: The dihydroxy-methyl substitution likely reduces water solubility compared to mono-hydroxy analogs (e.g., Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate) .

Crystallographic and Computational Studies

  • Hydrogen Bonding Networks : Studies using tools like Mercury CSD () and graph-set analysis () reveal that dihydroxy-substituted cinnamates form robust hydrogen-bonded networks, influencing crystal packing and stability .
  • Structure-Activity Modeling : Molecular docking could predict the enhanced enzyme-binding capacity of the target compound compared to methoxy or formyl derivatives .

Biological Activity

Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate, also known as a derivative of caffeic acid, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C12H14O4C_{12}H_{14}O_4 and a molecular weight of approximately 222.24 g/mol. The compound features a phenolic structure that contributes to its bioactivity.

Biological Activities

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various cellular models. This activity is crucial for preventing cellular damage associated with chronic diseases.

2. Anti-inflammatory Effects
The compound inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. Studies demonstrate that it reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro and in vivo, suggesting its potential as an anti-inflammatory agent in conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Properties
this compound has demonstrated antimicrobial efficacy against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators .
  • Modulation of Signaling Pathways : It affects various signaling pathways, including the MAPK pathway, which is crucial for cell proliferation and survival. By modulating these pathways, the compound can exert protective effects against cellular stress .

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on mice models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines in treated groups compared to controls .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These results indicate its potential as a natural antimicrobial agent suitable for treating infections caused by resistant strains .

Summary of Research Findings

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryNF-κB inhibition
AntimicrobialCell membrane disruption

Q & A

Q. What spectroscopic methods are essential for characterizing Ethyl 3-(2,4-dihydroxy-6-methylphenyl)prop-2-enoate?

Use a combination of FT-IR, ¹H/¹³C NMR, and UV-Vis spectroscopy. IR confirms hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) groups. ¹H NMR identifies aromatic protons (δ 6.1–6.8 ppm) and ethyl ester signals (δ 1.3 ppm triplet for CH3, δ 4.2 ppm quartet for CH2). ¹³C NMR distinguishes the carbonyl carbon (~168 ppm). Cross-validate with DFT-calculated spectra (e.g., B3LYP/6-311G(d,p)) to resolve ambiguities .

Q. How can crystallographic data be validated for this compound?

Employ the IUCr-checkCIF validation suite to assess geometric parameters (bond lengths/angles) and detect missed symmetry. Use SHELXL for refinement, ensuring R-factor convergence below 5%. Cross-check hydrogen atom positions with Fourier difference maps and validate thermal displacement parameters .

Q. What are the key considerations for synthesizing this compound under mild conditions?

Optimize esterification via Steglich coupling (DCC/DMAP catalysis) to preserve phenolic hydroxyl groups. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography with gradient elution to separate dihydroxy isomers .

Advanced Research Questions

Q. How can hydrogen bonding motifs be analyzed to predict crystal packing behavior?

Apply graph set analysis (Etter’s methodology) to classify hydrogen bonds into discrete patterns (e.g., D(2)\text{D}(2), R22(8)\text{R}_2^2(8)). Use Mercury CSD’s Materials Module to quantify interaction distances/angles and identify dominant synthons. Compare with analogous chromone derivatives to infer supramolecular trends .

Q. What computational strategies resolve discrepancies between experimental and DFT-calculated geometries?

Perform conformational sampling via molecular dynamics (MD) simulations to account for dynamic effects. Refine geometries using dispersion-corrected functionals (e.g., ωB97X-D) and compare with X-ray coordinates. Analyze Hirshfeld surfaces to assess crystal-packing influences on bond lengths .

Q. How to address twinning or disorder in crystallographic refinement?

Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, apply PART/SUMP restraints and validate with SQUEEZE (PLATON) to model solvent regions. Cross-validate with independent refinement in Olex2 or CRYSTALS to ensure reproducibility .

Q. What advanced techniques predict nonlinear optical (NLO) properties for this compound?

Calculate hyperpolarizability (β\beta) and dipole moments using CAM-B3LYP with polarizable continuum models (PCM). Compare HOMO-LUMO gaps with UV-Vis spectra to correlate charge-transfer transitions. Validate with Z-scan experiments for third-order NLO responses .

Methodological Guidance

Q. How to optimize experimental phasing for low-resolution X-ray data?

Combine SHELXC/D/E pipelines for automated substructure determination. Use dual-space methods (e.g., charge flipping) and validate phases with density modification. For weak data, apply synchrotron radiation or cryocooling to enhance resolution .

Q. What strategies mitigate radiation damage during single-crystal X-ray diffraction?

Use a cryostream (100 K) to stabilize crystals. Limit exposure time per frame and employ low-dose data collection protocols. For sensitive samples, consider serial crystallography or femtosecond XFEL techniques .

Q. How to analyze intermolecular interactions in polymorphic forms?

Perform Hirshfeld surface analysis (CrystalExplorer) to map close contacts. Use Mercury’s packing similarity tool to compare unit cells and identify conformational flexibility. Pair with DSC/TGA to correlate thermal stability with packing motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.